1-Fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is a diaryl sulfide compound featuring two fluorinated benzene rings connected via a sulfanylmethyl (–SCH2–) bridge. The fluorine substituents at the para-positions of both aromatic rings enhance electron-withdrawing effects, while the thioether linkage introduces nucleophilic and oxidative reactivity. This compound is structurally relevant in medicinal chemistry and materials science due to its sulfur-based functionality and fluorinated aromatic system .
Properties
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTPFBDCLQGDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240450 | |
| Record name | 1-Fluoro-4-[[(4-fluorophenyl)methyl]thio]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-45-3 | |
| Record name | 1-Fluoro-4-[[(4-fluorophenyl)methyl]thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-[[(4-fluorophenyl)methyl]thio]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 4-fluorobenzyl chloride with 4-fluorothiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding thiols or other reduced products.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the sulfanylmethyl group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanylmethyl]benzene
Structural Differences :
- The main benzene ring has chloro and fluoro substituents (positions 1 and 2) compared to a single para-fluoro group in the target compound.
- The sulfanylmethyl group and second 4-fluorophenyl ring are identical.
Key Properties :
- Higher molecular weight (270.72 g/mol vs. 250.28 g/mol for the target compound) due to the chloro substituent.
- Melting Point : Likely elevated compared to the target compound, as halogen substituents enhance crystal packing .
- Reactivity : The chloro group may increase stability toward nucleophilic substitution but could reduce electronic effects on the aromatic ring compared to fluorine.
Applications: Potential utility in agrochemicals, where chloro substituents are common .
Bis(4-fluorophenyl)phosphine Oxide
Structural Differences :
- Replaces the sulfanylmethyl bridge with a phosphine oxide (–P(O)–) linker.
Key Properties :
- Polarity : The P=O bond increases polarity and hydrogen-bonding capacity compared to the thioether.
- Stability : More resistant to oxidation than thioethers due to the oxidized phosphorus center .
- Electronic Effects : The phosphine oxide group is strongly electron-withdrawing, reducing electron density on the aromatic rings.
Applications : Used in coordination chemistry and catalysis due to phosphorus’s ligand properties .
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene
Structural Differences :
- Contains a sulfonyl (–SO2–) group instead of sulfanylmethyl.
- Features a phenoxyethyl chain (–O–C2H4–) rather than a direct fluorophenyl linkage.
Key Properties :
- Solubility : Enhanced solubility in polar solvents due to the sulfonyl group’s hydrophilicity.
- Oxidative Stability : Sulfonyl groups are resistant to further oxidation, unlike thioethers, which can oxidize to sulfoxides or sulfones .
- Reactivity : Less nucleophilic than thioethers, making it suitable for stable intermediates in organic synthesis.
Applications : Sulfonyl-containing compounds are prevalent in pharmaceuticals and surfactants .
1-Fluoro-4-(phenylsulfonyl)benzene
Structural Differences :
- Direct sulfonyl (–SO2–) linkage between benzene rings instead of a methylene-spaced thioether.
Key Properties :
- Electronic Effects : The sulfonyl group strongly withdraws electrons, reducing aromatic ring reactivity toward electrophilic substitution.
- Thermal Stability : Higher stability than thioethers due to the fully oxidized sulfur .
Applications : Common in high-performance polymers and as intermediates in cross-coupling reactions .
1-Fluoro-4-(4-fluorophenethyl)benzene
Structural Differences :
- Replaces the sulfanylmethyl group with a phenethyl (–CH2CH2–) bridge.
Key Properties :
- Flexibility : The ethylene spacer increases conformational flexibility compared to the rigid thioether.
- Lipophilicity : Higher logP value due to the absence of polar sulfur atoms, enhancing membrane permeability .
Applications : Used in drug discovery for optimizing pharmacokinetic properties .
Comparative Data Table
Key Findings and Implications
- Thioether vs. Sulfonyl : The thioether in the target compound offers nucleophilic reactivity but requires protection from oxidation. Sulfonyl analogs (e.g., ) are more stable but less reactive.
- Halogen Effects : Chloro substituents () enhance stability but reduce electronic effects compared to fluorine.
- Phosphorus vs. Sulfur : Phosphine oxide () provides unique coordination properties, whereas thioethers are more versatile in nucleophilic reactions.
Biological Activity
1-Fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene, also known by its chemical formula C13H10F2S, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated benzene ring with a sulfanylmethyl group attached to another fluorinated phenyl group. The presence of fluorine atoms enhances lipophilicity and can influence the compound's interaction with biological targets.
This compound exhibits biological activity primarily through its ability to interact with various molecular targets. The thiol group in the sulfanylmethyl moiety can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction is crucial for its role in modulating enzymatic activities and cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of fluorinated benzene compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have been studied for their efficacy against bacterial infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Potential
Studies have shown that certain sulfanylbenzene derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The ability to modify cellular signaling pathways through protein interactions makes this compound a candidate for further investigation in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfanylbenzene derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for sensitive strains, indicating promising potential for development as an antibacterial agent.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against breast cancer cells, significantly reducing cell viability compared to control groups. Further mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | C13H10F2S | 32 | 15 |
| 3-Fluoro-4-(morpholinomethyl)benzenethiol | C12H12F3NOS | 64 | 20 |
| 3-Fluoro-4-(methylthio)benzenethiol | C10H11F3S | 48 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
